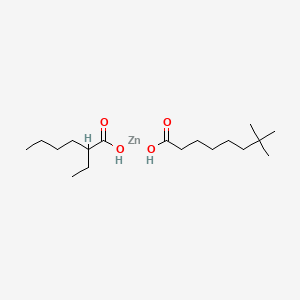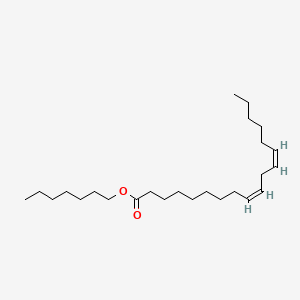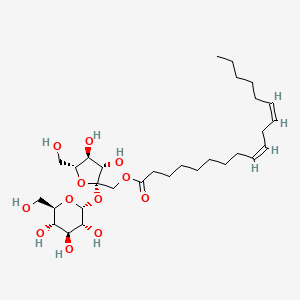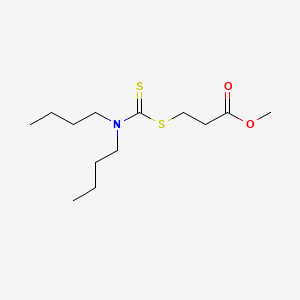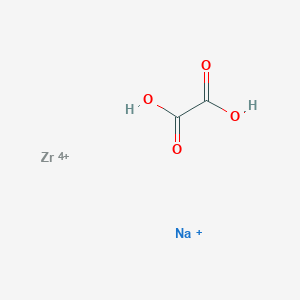
Oxalic acid, sodium zirconium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, sodium zirconium salt: is a compound formed by the interaction of oxalic acid and zirconium ions in the presence of sodium ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Oxalic acid is a dicarboxylic acid with the formula (C_2H_2O_4), and zirconium is a transition metal with the symbol (Zr). The combination of these elements results in a compound with interesting chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of oxalic acid, sodium zirconium salt typically involves the reaction of zirconium oxychloride ((ZrOCl_2)) with oxalic acid ((H_2C_2O_4)) in the presence of sodium hydroxide ((NaOH)). The reaction can be represented as follows:
[ ZrOCl_2 + H_2C_2O_4 + NaOH \rightarrow Na_2[Zr(C_2O_4)_3] + HCl + H_2O ]
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves a sol-gel method, where zirconium oxychloride and oxalic acid are used as raw materials. The sol-gel process allows for the formation of a homogeneous gel, which is then dried and calcined to obtain the final product. This method is preferred for its ability to produce high-purity and well-defined products .
Análisis De Reacciones Químicas
Types of Reactions: Oxalic acid, sodium zirconium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide ((ZrO_2)) and carbon dioxide ((CO_2)).
Reduction: Under certain conditions, the compound can be reduced to form zirconium metal.
Substitution: The oxalate ligands in the compound can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate ((KMnO_4)) and hydrogen peroxide ((H_2O_2)).
Reduction: Reducing agents such as hydrogen gas ((H_2)) or sodium borohydride ((NaBH_4)) are used.
Substitution: Reactions are typically carried out in aqueous solutions with the desired substituting ligand.
Major Products Formed:
Oxidation: Zirconium dioxide ((ZrO_2)) and carbon dioxide ((CO_2)).
Reduction: Zirconium metal ((Zr)).
Substitution: Various zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Oxalic acid, sodium zirconium salt is used as a precursor for the synthesis of zirconium-based materials, such as zirconia aerogels and mesoporous zirconia. These materials have applications in catalysis, adsorption, and separation processes .
Medicine: In medicine, zirconium-based compounds are explored for their potential use in radiopharmaceuticals and as contrast agents in imaging techniques .
Industry: this compound is used in the production of advanced ceramics, coatings, and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of oxalic acid, sodium zirconium salt involves the coordination of oxalate ligands to zirconium ions, forming stable complexes. These complexes can interact with various molecular targets, such as metal ions and organic molecules, through coordination bonds and electrostatic interactions. The stability and reactivity of these complexes are influenced by the pH, temperature, and the presence of other ions in the solution .
Comparación Con Compuestos Similares
Sodium oxalate ((Na_2C_2O_4)): A simple oxalate salt with similar coordination properties.
Zirconium oxalate ((Zr(C_2O_4)_2)): A zirconium complex with oxalate ligands, similar to oxalic acid, sodium zirconium salt.
Sodium zirconium cyclosilicate ((Na_2ZrSiO_4)): A compound used in medicine for the treatment of hyperkalemia.
Uniqueness: this compound is unique due to its specific combination of oxalate and zirconium ions, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in diverse applications, from catalysis to medicine .
Propiedades
Número CAS |
84074-45-3 |
|---|---|
Fórmula molecular |
C2H2NaO4Zr+5 |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
sodium;oxalic acid;zirconium(4+) |
InChI |
InChI=1S/C2H2O4.Na.Zr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;+1;+4 |
Clave InChI |
MZLJSTIGVDEZLD-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.[Na+].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




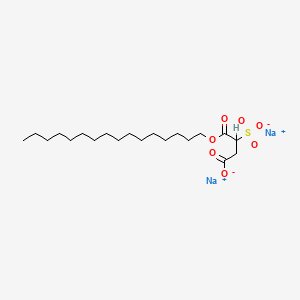
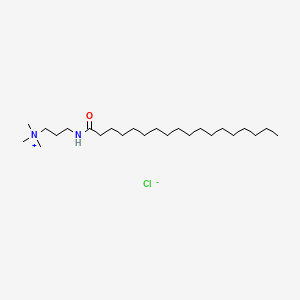
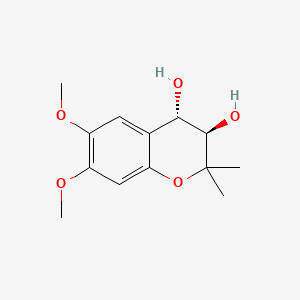

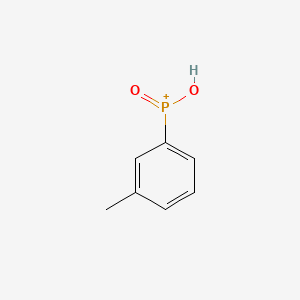
![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)


